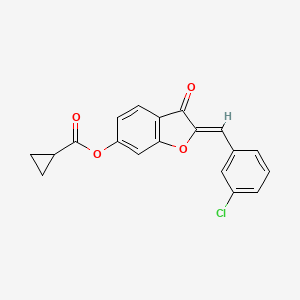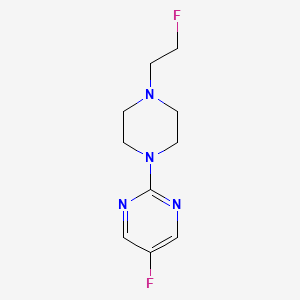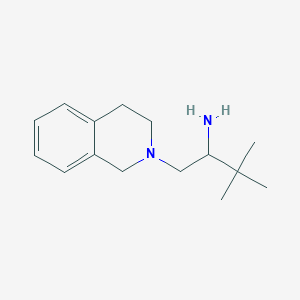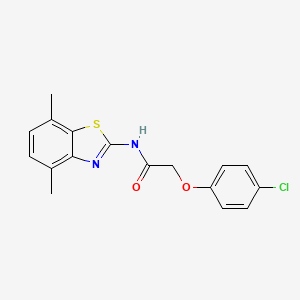
(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a useful research compound. Its molecular formula is C19H13ClO4 and its molecular weight is 340.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiviral Activity
A study by Qiu et al. (1998) highlights the synthesis and evaluation of several Z- and E-methylenecyclopropane nucleoside analogues for their antiviral activity. The research focused on compounds with structural similarities to the one mentioned, testing them against a range of viruses such as human and murine cytomegalovirus (HCMV, MCMV), Epstein–Barr virus (EBV), varicella zoster virus (VZV), hepatitis B virus (HBV), herpes simplex virus types 1 and 2 (HSV-1, HSV-2), human herpesvirus 6 (HHV-6), and human immunodeficiency virus type 1 (HIV-1). The study found significant antiviral activity, particularly against HCMV, with the Z-2-amino-6-cyclopropylaminopurine analogue being the most effective (Qiu et al., 1998).
Application in Organic Synthesis
Meijere et al. (1989) discussed the utility of 2-chloro-2-cyclopropylidenacetate in synthesizing various spirocyclopropane anellated heterocycles. This research demonstrates the versatility of cyclopropylidenacetate compounds in organic synthesis, offering a method for constructing complex heterocyclic structures (Meijere et al., 1989).
Antimicrobial Evaluation
Abdel‐Aziz et al. (2009) explored the synthesis and antimicrobial evaluation of novel 2-substituted-3-methylbenzofuran derivatives, showcasing the potential of such compounds in combating microbial infections. The study underscores the importance of structural modifications to enhance antimicrobial efficacy (Abdel‐Aziz et al., 2009).
Cyclopropyl Building Blocks in Organic Synthesis
Research by Meijere et al. (2006) on cyclopropyl building blocks for organic synthesis presents an interesting approach to creating bicyclopropylidene and 2‐chlorocyclopropylideneacetate derivatives. This study highlights the innovative use of cyclopropyl compounds in synthesizing novel organic materials, showcasing their versatility and potential in various chemical reactions (Meijere et al., 2006).
Interaction with Metal Ions
Aguiari et al. (1992) synthesized macrocyclic and macroacyclic compartmental Schiff bases, investigating their synthesis, characterization, and interaction with metal ions. This research offers insights into the coordination chemistry of similar compounds, highlighting their potential applications in developing new materials with specific metal ion affinities (Aguiari et al., 1992).
Properties
IUPAC Name |
[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c20-13-3-1-2-11(8-13)9-17-18(21)15-7-6-14(10-16(15)24-17)23-19(22)12-4-5-12/h1-3,6-10,12H,4-5H2/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOYHNRPFATJPV-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Cl)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Cl)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid](/img/structure/B2613376.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2613378.png)
![4-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2613379.png)


![Methyl 2-{[2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate](/img/structure/B2613386.png)

![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2613389.png)




![N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2613395.png)

